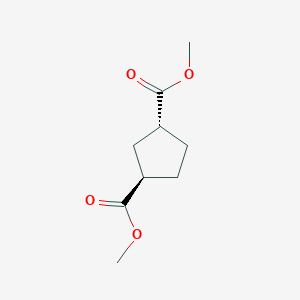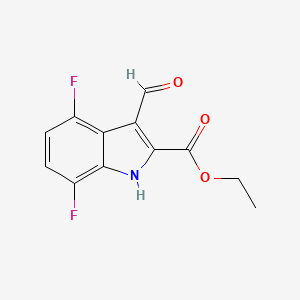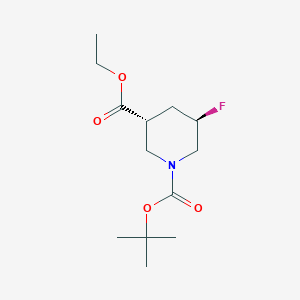![molecular formula C10H8FN3 B12839292 5-Fluoro-[3,4'-bipyridin]-2-amine](/img/structure/B12839292.png)
5-Fluoro-[3,4'-bipyridin]-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-[3,4’-bipyridin]-2-amine is a heterocyclic organic compound that features a fluorine atom attached to a bipyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-[3,4’-bipyridin]-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Fluorination: Introduction of the fluorine atom is achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling Reaction: The bipyridine structure is formed via a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki or Stille coupling.
Industrial Production Methods: In an industrial setting, the production of 5-Fluoro-[3,4’-bipyridin]-2-amine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates.
Types of Reactions:
Oxidation: 5-Fluoro-[3,4’-bipyridin]-2-amine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced bipyridine derivatives.
Substitution: The fluorine atom in 5-Fluoro-[3,4’-bipyridin]-2-amine can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Oxidized bipyridine derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Substituted bipyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-Fluoro-[3,4’-bipyridin]-2-amine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry, which can be used to create metal complexes with specific biological activities.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, 5-Fluoro-[3,4’-bipyridin]-2-amine is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism by which 5-Fluoro-[3,4’-bipyridin]-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes, affecting metabolic pathways.
Receptors: It can bind to receptors, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
- 4-Fluoro-[3,4’-bipyridin]-2-amine
- 5-Chloro-[3,4’-bipyridin]-2-amine
- 5-Bromo-[3,4’-bipyridin]-2-amine
Comparison: Compared to its analogs, 5-Fluoro-[3,4’-bipyridin]-2-amine is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and ability to participate in hydrogen bonding, making it more effective in certain applications compared to its chloro and bromo counterparts.
Properties
Molecular Formula |
C10H8FN3 |
|---|---|
Molecular Weight |
189.19 g/mol |
IUPAC Name |
5-fluoro-3-pyridin-4-ylpyridin-2-amine |
InChI |
InChI=1S/C10H8FN3/c11-8-5-9(10(12)14-6-8)7-1-3-13-4-2-7/h1-6H,(H2,12,14) |
InChI Key |
SBKVTXBWHYMNFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=C(N=CC(=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




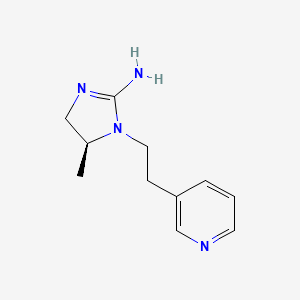
![1,1''-(1,4-Phenylenebis(methylene))bis(([4,4'-bipyridin]-1-ium))](/img/structure/B12839236.png)
![(5-{3-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]benzyl}-2-phenyl-2H-1,2,3-triazol-4-yl)acetic acid](/img/structure/B12839242.png)
![N6-(5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)-L-lysine](/img/structure/B12839244.png)

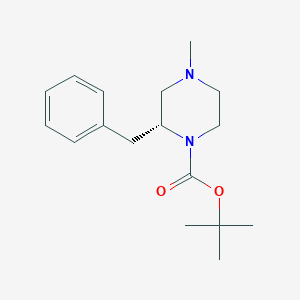
![(1S,2E,6E,10R)-3,7,11,11-tetramethylbicyclo[8.1.0]undeca-2,6-diene](/img/structure/B12839259.png)
